molecular formula C15H10F4O2 B7960789 4-Fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester

4-Fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester

Cat. No.: B7960789
M. Wt: 298.23 g/mol
InChI Key: FVGIDKWGGIQCCA-UHFFFAOYSA-N
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Description

4-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to the biphenyl structure, along with a carboxylic acid methyl ester functional group. These structural features impart unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobiphenyl-3-carboxylic acid methyl ester
  • 4-(Trifluoromethyl)biphenyl-3-carboxylic acid methyl ester
  • 4-Fluoro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester

Uniqueness

4-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups on the biphenyl structure. This combination imparts distinct electronic and steric properties, making it valuable in the design of molecules with specific biological or chemical activities .

Properties

IUPAC Name

methyl 2-fluoro-5-[4-(trifluoromethyl)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O2/c1-21-14(20)12-8-10(4-7-13(12)16)9-2-5-11(6-3-9)15(17,18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGIDKWGGIQCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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